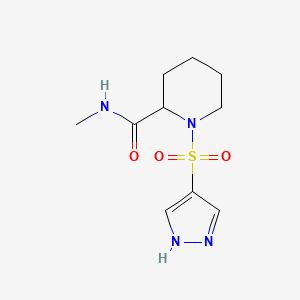![molecular formula C15H23N3O B7559817 [6-(Ethylamino)pyridin-3-yl]-(2-ethylpiperidin-1-yl)methanone](/img/structure/B7559817.png)
[6-(Ethylamino)pyridin-3-yl]-(2-ethylpiperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[6-(Ethylamino)pyridin-3-yl]-(2-ethylpiperidin-1-yl)methanone, also known as EPPM, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. EPPM is a synthetic compound that is structurally similar to other compounds that have been used in the development of drugs for various medical conditions. In
Mécanisme D'action
The mechanism of action of [6-(Ethylamino)pyridin-3-yl]-(2-ethylpiperidin-1-yl)methanone is not yet fully understood, but it is believed to act on specific receptors in the brain and other tissues. [6-(Ethylamino)pyridin-3-yl]-(2-ethylpiperidin-1-yl)methanone has been shown to have an affinity for the dopamine D2 receptor, which is involved in the regulation of movement, emotion, and motivation. It may also have an effect on other neurotransmitter systems, such as the serotonin and norepinephrine systems.
Biochemical and Physiological Effects:
[6-(Ethylamino)pyridin-3-yl]-(2-ethylpiperidin-1-yl)methanone has been shown to have a range of biochemical and physiological effects in laboratory studies. It has been shown to increase the release of dopamine and other neurotransmitters, which may have implications for the treatment of neurological disorders. It has also been shown to have antioxidant properties, which may be beneficial in the treatment of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of [6-(Ethylamino)pyridin-3-yl]-(2-ethylpiperidin-1-yl)methanone is its structural similarity to other compounds that have been used in the development of drugs for various medical conditions. This makes it an attractive target for further research. However, there are also limitations to its use in laboratory experiments. [6-(Ethylamino)pyridin-3-yl]-(2-ethylpiperidin-1-yl)methanone is a synthetic compound that may have different properties than naturally occurring compounds. Additionally, its effects on biological systems may be complex and difficult to study.
Orientations Futures
There are many potential future directions for research on [6-(Ethylamino)pyridin-3-yl]-(2-ethylpiperidin-1-yl)methanone. One area of focus could be on its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another area of focus could be on its potential use in the treatment of cancer. Additionally, further research could be done to better understand its mechanism of action and its effects on biological systems.
Méthodes De Synthèse
[6-(Ethylamino)pyridin-3-yl]-(2-ethylpiperidin-1-yl)methanone can be synthesized through a multistep process involving the reaction of 2-ethylpiperidine with 3-pyridinecarboxaldehyde, followed by the addition of ethylamine and subsequent reduction with sodium borohydride. The final product is purified through a series of recrystallization steps to obtain a high-purity compound suitable for use in research.
Applications De Recherche Scientifique
[6-(Ethylamino)pyridin-3-yl]-(2-ethylpiperidin-1-yl)methanone has been shown to have potential applications in scientific research, particularly in the field of medicinal chemistry. Its structural similarity to other compounds that have been used in the development of drugs for various medical conditions makes it an attractive target for further research. [6-(Ethylamino)pyridin-3-yl]-(2-ethylpiperidin-1-yl)methanone has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease, as well as in the treatment of cancer.
Propriétés
IUPAC Name |
[6-(ethylamino)pyridin-3-yl]-(2-ethylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O/c1-3-13-7-5-6-10-18(13)15(19)12-8-9-14(16-4-2)17-11-12/h8-9,11,13H,3-7,10H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAMRSUNMKNLUSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)C2=CN=C(C=C2)NCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[6-(Ethylamino)pyridin-3-yl]-(2-ethylpiperidin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(3-hydroxyphenyl)methyl]-N-methyl-6-oxo-4,5-dihydro-1H-pyridazine-3-carboxamide](/img/structure/B7559751.png)

![(2R)-2-[(1-methyl-5-pyrrol-1-ylpyrazole-4-carbonyl)amino]propanoic acid](/img/structure/B7559760.png)


![4-fluoro-N-[(2-methylcyclohexyl)methyl]benzenesulfonamide](/img/structure/B7559779.png)
![(2R)-2-amino-N-[3-[(2-methoxyacetyl)amino]phenyl]propanamide](/img/structure/B7559781.png)
![4-[(4-Acetyl-1,4-diazepan-1-yl)sulfonyl]butanoic acid](/img/structure/B7559795.png)
![1-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-quinolin-5-amine](/img/structure/B7559798.png)
![4-[[2-(3-Bromoanilino)-2-oxoethyl]-methylamino]butanoic acid](/img/structure/B7559802.png)
![4-[[Methyl-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]amino]methyl]benzoic acid](/img/structure/B7559826.png)
